The compound has the following identifiers:
It is available from various chemical suppliers and is intended exclusively for laboratory research, particularly in studies related to drug design and synthesis of new pharmacological agents .
The synthesis of 3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .
The molecular structure of 3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester can be represented in several ways:
The compound features:
The presence of chlorine in the chloroacetyl group introduces polarity, which can affect the compound's interaction with biological systems .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or for synthesizing derivatives for further study .
The mechanism of action for 3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester primarily involves its interaction with specific biological targets:
Characterization can be performed using techniques such as:
3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester has several potential applications in scientific research:
The introduction of the chloroacetyl group is a critical step that dictates the compound's reactivity for downstream applications. This acylation typically employs chloroacetyl chloride reacting with the secondary amine of the isopropylamino-piperidine intermediate. The reaction is highly exothermic and requires stringent temperature control (–20°C to 0°C) in anhydrous solvents like dichloromethane or tetrahydrofuran. Triethylamine (2.0–2.5 equivalents) serves as an acid scavenger to prevent HCl-mediated degradation [2] [5]. Industrial-scale processes utilize microreactor technology to enhance heat dissipation, achieving yields ≥75% while minimizing by-product formation from N,O-bis-acylation or hydrolysis. Post-acylation purification involves silica gel chromatography with ethyl acetate/hexane gradients (30–70%) to isolate the target compound (>98% purity) [4].
Table 1: Optimized Conditions for Chloroacetylation
| Parameter | Standard Approach | Optimized Approach |
|---|---|---|
| Solvent | Dichloromethane | Tetrahydrofuran |
| Temperature | 0–5°C | –20°C to 0°C |
| Base | Triethylamine | N,N-Diisopropylethylamine |
| Reaction Time | 4–6 hours | 1.5–2 hours (microreactor) |
| Yield | 60–65% | 75–82% |
Functionalization of the piperidine nitrogen precedes chloroacetylation and involves N-Boc protection followed by reductive alkylation. The Boc group is cleaved under acidic conditions (HCl/dioxane), and the resulting secondary amine undergoes Mannich-type alkylation with formaldehyde and isopropylamine to install the 3-[(isopropylamino)methyl] moiety. The final step employs benzyl chloroformate (Cbz-Cl) for esterification, selectively protecting the piperidine nitrogen as a benzyl carbamate [4] [7]. Alternative routes use N-alkylation with benzyl bromoacetate, though this approach risks O- versus N-alkylation regioselectivity issues. The benzyl ester group enhances lipophilicity (logP +2.3), facilitating purification via crystallization from ethanol/water mixtures [7].
The benzyl ester serves dual roles: it protects the piperidine nitrogen during subsequent reactions and modulates the compound's bioavailability. Deprotection is achieved via hydrogenolysis (10% Pd/C, H₂ at 50 psi) or Lewis acids (BF₃·Et₂O), but stability studies confirm the intact ester is retained in the final API synthesis. The electron-rich benzyl ring stabilizes the carbamate against enzymatic hydrolysis in vitro, a key consideration for prodrug applications [4].
The chiral center at the piperidine C3 position significantly influences biological activity. Asymmetric synthesis routes utilize (R)-3-aminopiperidine precursors, though racemization risks exist during the Mannich alkylation step due to enolizable protons adjacent to the stereocenter [5]. Chiral resolution employs diastereomeric salt formation with (1S)-camphorsulfonic acid, yielding the (R)-enantiomer with 98% ee. Enantiopure variants (e.g., CAS 1354007-05-8) are commercially discontinued due to complex purification, highlighting scalability challenges . Kinetic studies reveal epimerization above 40°C, necessitating strict thermal control during solvent evaporation.
Table 2: Strategies for Stereochemical Integrity
| Challenge | Mitigation Strategy | Enantiomeric Excess |
|---|---|---|
| Racemization during alkylation | Low-temperature (–40°C) lithiation | 90–92% ee |
| Diastereomer separation | Chiral HPLC (Chiralpak® AD-H column) | 99% ee |
| Thermal epimerization | Rotary evaporation ≤30°C; lyophilization | 98% ee |
Solution-phase synthesis dominates industrial production (e.g., Fluorochem’s process) due to straightforward scalability. Key intermediates like 3-(aminomethyl)piperidine-1-carboxylic acid benzyl ester undergo sequential functionalization in a five-step sequence with an overall yield of 45–50% [4]. Solid-phase approaches anchor the piperidine nitrogen to Wang resin via a hydrolyzable linker, enabling automated synthesis. However, the chloroacetyl group’s lability under basic cleavage conditions (e.g., piperidine/DMF) limits yields to <30%, making this method impractical for large-scale synthesis [4] [7].
Table 3: Synthesis Method Comparison
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Overall Yield | 45–50% | 25–30% |
| Purity (HPLC) | >98% | 90–95% |
| Scalability | >100 g (RR Scientific) [4] | <1 g |
| Key Limitation | Solvent consumption | Linker incompatibility |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5